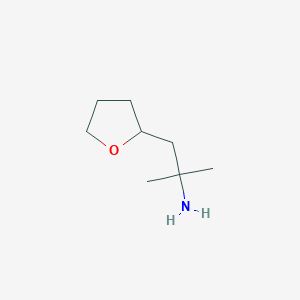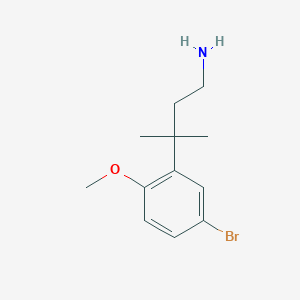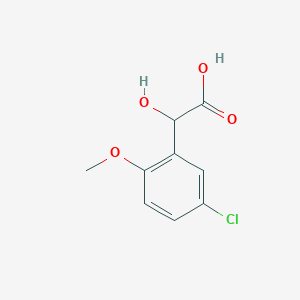
3-(4-formyl-1H-pyrazol-1-yl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-formyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound containing a pyrazole ring substituted with a formyl group at the 4-position and a propanoic acid moiety at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-formyl-1H-pyrazol-1-yl)propanoic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications. One common method involves the reaction of 4-formylpyrazole with acrylonitrile under basic conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-formyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: 3-(4-carboxy-1H-pyrazol-1-yl)propanoic acid.
Reduction: 3-(4-hydroxymethyl-1H-pyrazol-1-yl)propanoic acid.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(4-formyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-formyl-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . The formyl group and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
3-(4-formyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to other pyrazole derivatives. This functional group allows for further chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H8N2O3 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
3-(4-formylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O3/c10-5-6-3-8-9(4-6)2-1-7(11)12/h3-5H,1-2H2,(H,11,12) |
Clé InChI |
GMROAXLUUTZXAU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1CCC(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)

